molecular formula C7H13NO B1420292 N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine CAS No. 1094936-42-1

N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine

Cat. No. B1420292
M. Wt: 127.18 g/mol
InChI Key: YCHKICCQWVCYON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine” is an organic compound with the CAS Number: 1094936-42-1 . It has a molecular weight of 127.19 . It is in liquid form .


Molecular Structure Analysis

The IUPAC name of the compound is "N-methyl-N-(2-oxiranylmethyl)cyclopropanamine" . The InChI code is "1S/C7H13NO/c1-8(6-2-3-6)4-7-5-9-7/h6-7H,2-5H2,1H3" .


Physical And Chemical Properties Analysis

“N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine” is a liquid . It has a molecular weight of 127.18 . The compound is stored at a temperature of -10 .

Scientific Research Applications

Cyclopropanamine Compounds in CNS Diseases

  • CNS Applications : N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine compounds are investigated for their role in CNS diseases. They act as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme involved in DNA packaging and gene expression regulation. The inhibition of LSD1 is explored for therapeutic applications in conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

Chemical Synthesis and Transformations

  • Structural Transformations : Research focuses on synthesizing N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]-arenesulfonamides and studying their structural transformations. The findings include the formation of dioxiranes and the aminolysis of these compounds, providing insights into regioselective opening of the epoxy ring (Palchikov et al., 2013).

Applications in Corrosion Inhibition

  • Corrosion Inhibition : The compound's derivatives are explored for corrosion inhibition in carbon steel, particularly in acidic environments. Studies on aromatic epoxy monomers, including derivatives of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine, reveal their effectiveness as corrosion inhibitors. This research combines both experimental and computational techniques to understand the interactions at a molecular level (Dagdag et al., 2019).

Safety And Hazards

The compound has several hazard statements including H226, H302, H312, H318, H332 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P235, P501 .

properties

IUPAC Name

N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8(6-2-3-6)4-7-5-9-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHKICCQWVCYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CO1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine
Reactant of Route 3
Reactant of Route 3
N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine
Reactant of Route 4
Reactant of Route 4
N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine
Reactant of Route 5
Reactant of Route 5
N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine
Reactant of Route 6
Reactant of Route 6
N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.